molecular formula C28H44N2O7Sn2 B14503021 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane CAS No. 64128-70-7

1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane

Cat. No.: B14503021
CAS No.: 64128-70-7
M. Wt: 758.1 g/mol
InChI Key: VONGLPUPEWLOOP-UHFFFAOYSA-L
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Description

1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane is an organotin compound characterized by the presence of tin atoms bonded to organic groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane typically involves the reaction of tetrabutylstannane with 4-nitrophenol under specific conditions. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized tin species.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where the nitrophenoxy groups are replaced by other functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions vary based on the type of reaction and the reagents used .

Scientific Research Applications

1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as an anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the specific mechanisms and pathways .

Comparison with Similar Compounds

1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane can be compared with other organotin compounds, such as:

Properties

CAS No.

64128-70-7

Molecular Formula

C28H44N2O7Sn2

Molecular Weight

758.1 g/mol

IUPAC Name

dibutyl-[dibutyl-(4-nitrophenoxy)stannyl]oxy-(4-nitrophenoxy)stannane

InChI

InChI=1S/2C6H5NO3.4C4H9.O.2Sn/c2*8-6-3-1-5(2-4-6)7(9)10;4*1-3-4-2;;;/h2*1-4,8H;4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2

InChI Key

VONGLPUPEWLOOP-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC1=CC=C(C=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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